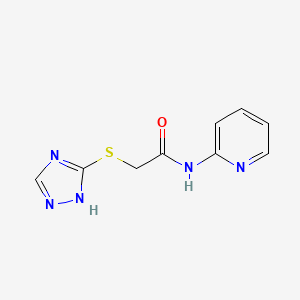![molecular formula C19H21N3O3 B5554078 N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)
N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea, also known as GMX1778, is a small molecule inhibitor that targets the NAD+ biosynthetic pathway. It has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Chemical Chaperones and Protein Misfolding
Research has highlighted the role of small molecules like 4-phenylbutyric acid (4-PBA), which shares functional similarities with N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in terms of chemical chaperone activity. These compounds prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress, suggesting potential applications in treating diseases caused by protein misfolding (Kolb et al., 2015).
Urease Inhibitors for Medical and Agricultural Use
The therapeutic and agricultural applications of urease inhibitors, which include urea derivatives, have been extensively studied. These inhibitors are vital in treating infections and managing the nitrogen cycle in agriculture, demonstrating the utility of urea derivatives in addressing health and environmental challenges (Kosikowska & Berlicki, 2011).
Urea Biosensors
Advancements in biosensors for detecting and quantifying urea concentration highlight the importance of urea derivatives in medical diagnostics and environmental monitoring. The use of nanoparticles and conducting polymers in urea biosensors underlines the role of these compounds in enhancing sensitivity and specificity (Botewad et al., 2021).
Slow Release Fertilizers
Ureaform, a condensation product of urea and formaldehyde, serves as a slow-release nitrogen fertilizer, showcasing the agricultural benefits of urea derivatives in providing sustained nutrient supply and improving soil health (Alexander & Helm, 1990).
Inhibitor Technologies for Environmental Health
Studies on urease and nitrification inhibitors, such as N-(N-butyl) thiophosphoric triamide (NBPT), explore their potential in reducing greenhouse gas emissions and environmental pollution from agricultural practices. This research underscores the ecological applications of urea derivatives in mitigating the impact of farming on climate change (Ray et al., 2020).
Drug Design and Pharmacology
Urea derivatives play a significant role in drug design, serving as modulators of biological targets. Their incorporation into small molecules enhances selectivity, stability, toxicity, and pharmacokinetic profiles, underlining the medicinal chemistry applications of these compounds (Jagtap et al., 2017).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-2-6-16(7-3-14)20-19(24)21-17-8-4-15(5-9-17)18(23)22-10-12-25-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPDWWKFNHMXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)
![1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5554005.png)
![2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5554013.png)
![N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554020.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)
![3,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5554044.png)


![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)
![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)
